
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
説明
“(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” is a chiral compound . The stereochemical configuration of this compound can be determined using the Cahn-Ingold-Prelog (CIP) rules . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” can be determined by its stereochemical configuration . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups . The configuration of these chiral centers determines the overall 3D structure of the molecule .科学的研究の応用
Enantiodivergent Synthesis of Benzoquinolizidinones
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid: serves as a starting point for the synthesis of benzoquinolizidinones, which are important structural motifs found in various alkaloids. These compounds have significant biological activities, such as anti-amoebic properties and tumor growth inhibition .
Insecticide Discovery and Development
This compound is used as a benchmark in the development of new insecticides. Its specific stereoisomer, 1S,3S,αR-Deltamethrin , is a potent insecticide against a variety of insects. Researchers use it to compare the efficacy of new insecticide candidates, aiding in the creation of more effective pest control solutions.
Insecticidal Resistance Studies
The compound’s isomer 1S,3S,αR-Deltamethrin is instrumental in studying insecticidal resistance. Understanding how insects develop resistance to this specific isomer helps in strategizing the management of resistance and maintaining the effectiveness of pyrethroid insecticides.
Mode of Action Studies
1S,3S,αR-Deltamethrin: is also valuable for studying the interactions between insecticides and insect sodium channels. This research is crucial for understanding the fundamental mechanisms of insecticide action and for developing new insecticides with novel modes of action.
Neurophysiology Research
The compound is utilized in neurophysiology studies to understand the effects of insecticides on insect nervous systems. By examining how 1S,3S,αR-Deltamethrin affects sodium channels, researchers gain insights into nerve impulse transmission and its disruption.
Synthetic Chemistry
In synthetic chemistry, (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is used for the enantiodivergent synthesis of complex molecules. It’s a key intermediate in creating diverse synthetic pathways for various chemical syntheses .
作用機序
Target of Action
The primary target of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .
Mode of Action
The compound acts as a potent inactivator of human OAT . The inactivation mechanism involves three possible pathways: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates OAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathway involving OAT, which is implicated in the urea cycle and proline biosynthesis . By inactivating OAT, the compound disrupts these pathways, potentially leading to downstream effects such as the inhibition of hepatocellular carcinoma (HCC) growth .
Pharmacokinetics
Similar compounds have been shown to undergo rapid distribution to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood
Result of Action
The compound’s action results in the inactivation of OAT, which has been implicated as a treatment for HCC . In preclinical studies, the compound was found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .
将来の方向性
The future directions for research on “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications. A related compound, “(1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride”, has been studied as a potent inhibitor of ornithine aminotransferase , suggesting potential biomedical applications for similar compounds.
特性
IUPAC Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FFWSUHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477331-06-9 | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



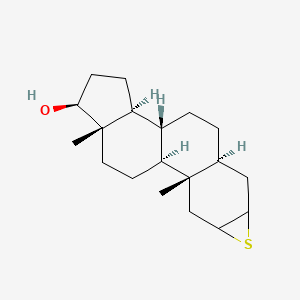

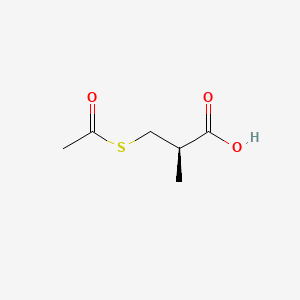
![(1R,3R,5S,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1235956.png)
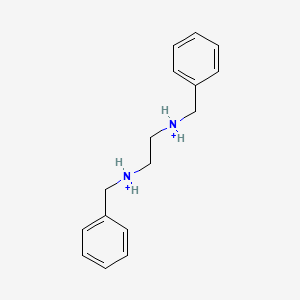
![4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone](/img/structure/B1235958.png)


![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)

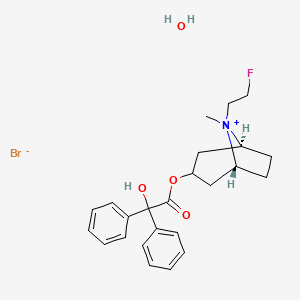
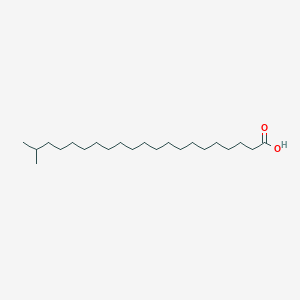
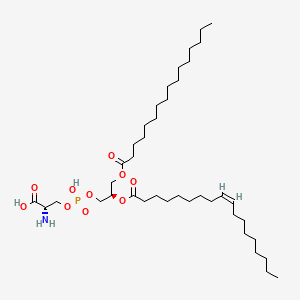
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)